Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as Methyl 2S,4S-4-trimethylphenoxy-2-pyrrolidinecarboxylate, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a derivative of pyrrolidinecarboxylic acid and is composed of a trimethylphenoxy moiety attached to the 2-pyrrolidinecarboxylic acid backbone. This compound has been widely studied for its physiological and biochemical effects, as well as its ability to be used in various laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Highly Functionalized Tetrahydropyridines : In a study by Zhu, Lan, and Kwon (2003), ethyl 2-methyl-2,3-butadienoate, a compound related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, was used in a phosphine-catalyzed annulation process. This resulted in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the potential for creating complex pyridine derivatives (Zhu et al., 2003).
- Hydrothermal Ligand Reactions with Trimethylpyridine : Li et al. (2010) explored hydrothermal reactions involving 2,3,5-trimethylpyridine, yielding pyridinecarboxylates. These reactions demonstrate the chemical behavior of trimethylpyridine derivatives under different conditions, relevant to understanding Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate's reactivity (Li et al., 2010).
Material Science and Polymers
- Poly(ether imide ester)s Synthesis : Mehdipour‐Ataei and Amirshaghaghi (2005) investigated the synthesis of poly(ether imide ester)s using components related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This highlights the compound's potential in developing advanced polymeric materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Catalysis and Asymmetric Reactions
- Asymmetric Hydrogenation Catalysis : Inoguchi, Morimoto, and Achiwa (1989) described the use of analogs of Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate in asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of optically active compounds, indicating the compound's relevance in catalytic processes (Inoguchi et al., 1989).
Environmental Geochemistry
- Geochemical Formation of Crude Oil and Natural Gas : Alexander, Berwick, and Pierce (2011) investigated the reactions of polymethyl phenols, similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, on activated carbon, which has implications for understanding the geochemical formation of crude oil and natural gas (Alexander et al., 2011).
Bioorganic and Medicinal Chemistry
- Anti-Tumor Agent Synthesis : Li, Li, and Xu (2006) synthesized a series of galloyl pyrrolidine derivatives, structurally related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, as potential anti-tumor agents. Their inhibitory activities on gelatinase were tested, demonstrating the compound's potential in the development of anti-tumor therapies (Li et al., 2006).
Chemical Kinetics
- Kinetic Studies Involving Trimethylphenols : Bejan et al. (2012) conducted kinetic studies on the reactions of hydroxyl radicals with trimethylphenols, which are structurally similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This research provides insights into the reactivity of trimethylphenol derivatives (Bejan et al., 2012).
properties
IUPAC Name |
methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-5-10(2)11(3)14(6-9)19-12-7-13(16-8-12)15(17)18-4/h5-6,12-13,16H,7-8H2,1-4H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRTWDNKIBQRHU-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CC(NC2)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.